molecular formula C21H35N12O17P3 B12408258 N7-Methyl-guanosine-5'-triphosphate-5'-adenosine diammonium

N7-Methyl-guanosine-5'-triphosphate-5'-adenosine diammonium

Cat. No.: B12408258
M. Wt: 820.5 g/mol
InChI Key: VDIIAVSSPGYJCD-VEQUCWRQSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The compound is systematically named This compound , reflecting its dinucleotide structure comprising two ribonucleosides linked by a 5'-5' triphosphate bridge. The guanosine moiety is methylated at the N7 position, while the adenosine remains unmodified. Its molecular formula is C21H35N12O17P3 when accounting for the diammonium counterions, yielding a molecular weight of 820.49 g/mol . In contrast, the free acid form (without ammonium ions) has the formula C21H29N10O17P3 and a molecular weight of 786.44 g/mol . This discrepancy arises from the protonation state of the triphosphate group, which binds two ammonium ions in the diammonium salt to neutralize its negative charge.

A comparative analysis of cap analogs reveals that m7GpppA diammonium structurally mimics natural eukaryotic mRNA cap-0 structures (m7GpppN), differing only in the absence of 2'-O-methylation on the first transcribed nucleotide .

Atomic-Level Structural Features: Stereochemistry and Conformational Dynamics

The stereochemistry of m7GpppA diammonium is defined by the ribose configurations of both nucleosides. The guanosine residue adopts the β-D-ribofuranosyl conformation, with hydroxyl groups at the 2', 3', and 5' positions in the 2R, 3R, 4S, 5R configurations, as confirmed by its IUPAC name . The adenosine moiety similarly retains the natural β-D-ribofuranosyl geometry.

The triphosphate bridge (5'-5' linkage) introduces conformational flexibility, allowing rotation around the P–O bonds. Nuclear Overhauser effect (NOE) studies on analogous cap structures suggest that the methyl group at N7 induces a syn conformation in the guanosine base, promoting stacking interactions with the adenosine base . This stacking stabilizes the dinucleotide against enzymatic degradation, a property critical for its utility in in vitro transcription assays.

Spectroscopic Characterization: NMR and Mass Spectrometry Data

Nuclear Magnetic Resonance (NMR):
While direct NMR data for m7GpppA diammonium are not publicly available, studies on related cap analogs provide insights. The N7-methyl group produces a distinct singlet in the 1H NMR spectrum at δ ≈ 3.3 ppm, while the anomeric protons of the ribose moieties resonate between δ 5.8–6.2 ppm . The triphosphate bridge’s phosphorus atoms generate characteristic 31P NMR signals at δ −10 to −22 ppm, consistent with α-, β-, and γ-phosphate groups .

Mass Spectrometry:
High-resolution mass spectrometry of the free acid form (m7GpppA) reveals a molecular ion peak at m/z 786.44 , aligning with its theoretical mass. For the diammonium salt, electrospray ionization (ESI-MS) in positive mode shows a predominant [M+2NH4+]2+ ion at m/z 420.25 (calculated for C21H35N12O17P3: 820.49 g/mol) . Fragmentation patterns confirm the triphosphate linkage, with neutral losses corresponding to sequential phosphate group cleavage.

Comparative Analysis with Natural mRNA Cap Structures (m7GpppN)

Natural eukaryotic mRNA caps (m7GpppN) share core structural features with m7GpppA diammonium but exhibit critical functional differences:

Feature m7GpppA Diammonium Natural Cap-0 (m7GpppN)
5'-5' Linkage Triphosphate bridge Identical triphosphate bridge
N7 Methylation Present on guanosine Present on guanosine
2'-O Methylation Absent Absent in cap-0, present in cap-1
Translational Efficiency Lower than cap-1 analogs Enhanced by cap-1 modifications

The absence of 2'-O-methylation in m7GpppA diammonium renders it susceptible to recognition by innate immune sensors like RIG-I, limiting its utility in therapeutic mRNA design but making it valuable for studying immune activation pathways . In contrast, natural cap-1 structures (m7GpppN2'OMe) evade immune detection while enhancing ribosomal binding, underscoring the structural nuance required for synthetic cap analogs .

Properties

Molecular Formula

C21H35N12O17P3

Molecular Weight

820.5 g/mol

IUPAC Name

diazanium;[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C21H29N10O17P3.2H3N/c1-29-6-31(17-10(29)18(36)28-21(23)27-17)20-14(35)12(33)8(46-20)3-44-50(39,40)48-51(41,42)47-49(37,38)43-2-7-11(32)13(34)19(45-7)30-5-26-9-15(22)24-4-25-16(9)30;;/h4-8,11-14,19-20,32-35H,2-3H2,1H3,(H7-,22,23,24,25,27,28,36,37,38,39,40,41,42);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1

InChI Key

VDIIAVSSPGYJCD-VEQUCWRQSA-N

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O.[NH4+].[NH4+]

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O.[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Phosphorothioate-Based Synthesis

One established method for synthesizing m7GpppA employs a bifunctional phosphorylating reagent, O-8-(5-chloroquinolyl) S-phenyl phosphorothioate, as illustrated in research by efficient synthesis protocols.

The detailed procedure involves:

  • Preparation of the reaction environment with distilled pyridine
  • Addition of methyl iodide (125 μL, 2.0 mmol) with overnight stirring at room temperature
  • Concentration of the reaction mixture followed by coevaporation with dry pyridine
  • Dissolution of the residue in dry pyridine (0.5 mL) with subsequent addition of silver nitrate (170 mg, 1.0 mmol) and cyclohexylammonium O-8-(5-chloroquinolyl) S-phenyl phosphorothiate (225 mg, 0.5 mmol) at 0°C
  • Stirring of the mixture at 0°C for 4 hours followed by room temperature stirring for 1 hour
  • Addition of 4-chlorobenzenethiol and purification via anion-exchange chromatography

This method provides good yields and high specificity for creating the cap structure, making it suitable for laboratory-scale synthesis of m7GpppA.

Regioselective Methylation Approach

Another efficient approach involves regioselective methylation of nucleotide precursors. This method is notable for its high regioselectivity, resulting in exclusive methylation at the N7 position of guanosine.

The process involves:

  • Methylation of guanosine nucleotides using dimethyl sulfate as the methylating agent under aqueous conditions
  • Conducting the reaction at room temperature to produce 7-methylguanosine nucleotide with high purity (>99.5%)
  • Coupling of the methylated intermediate (m7GDP) with an appropriate nucleotide using a ZnCl2/DMF system

This reliable method provides a straightforward pathway for synthesizing various 7-methylguanosine nucleotides, including m7GpppA, with the advantage of high product purity. The methylation reaction proceeds smoothly under aqueous conditions, demonstrating high regioselectivity for the N7 position.

Two-Step Alkylation and Coupling Synthesis

A two-step synthesis protocol has been developed for preparing N7-substituted guanosine dinucleotides, which can be adapted for m7GpppA synthesis. This approach involves:

  • N7-alkylation of guanosine 5'-monophosphate (GMP)
  • Coupling with activated guanosine 5'-diphosphate

For optimal yields, alkylation reactions are performed in DMSO at 45°C for at least 24 hours under vigorous stirring, achieving conversions of 65-93% by HPLC analysis. The pyrophosphate bond formation reactions are conducted in DMSO with excess ZnCl2 as a reaction mediator, with reaction progress monitored using reverse-phase HPLC.

After purification by preparative HPLC, the final compounds are isolated as ammonium salts with yields ranging from 22% to 62%. Table 1 presents a summary of the reaction conditions and yields for this approach.

Table 1: Reaction Parameters for Two-Step Synthesis of m7GpppA
Step Reaction Conditions Conversion Range Isolated Yield
N7-Alkylation DMSO, 45°C, 24h, vigorous stirring 65-93% (by HPLC) 14-82%
Pyrophosphate Coupling DMSO, excess ZnCl2, room temperature, 1h Not specified 22-62%

Enzymatic Synthesis Methods

T7 DNA Primase-Based Synthesis

Bacteriophage T7 DNA primase offers an effective enzymatic route for synthesizing capped RNA oligonucleotides containing the m7GpppA structure. This enzyme uses DNA templates to produce short RNA primers beginning with specific sequences.

The reaction conditions typically include:

  • Buffer components: 40 mM Tris-Cl (pH 7.5), 10 mM MgCl2, 10 mM dithiothreitol, 50 μg/mL bovine serum albumin, 50 mM potassium glutamate, 1 μM ZnCl2
  • Nucleotide triphosphates, appropriate DNA template, and T7 DNA primase enzyme
  • Addition of m7GpppA as a substrate for cap structure extension

A significant advantage of this enzymatic approach is its ability to overcome the limitations of other transcription systems. While commonly used bacteriophage polymerases (T7, SP6, and T3) strictly prefer guanosine at the first position of their transcripts (restricting the 5' end of capped RNAs to m7GpppG), the T7 DNA primase method efficiently produces capped RNA containing m7GpppA at the 5' end.

Gene 4 Primase Extension Method

The Gene 4 protein from bacteriophage T7 effectively utilizes cap analogs as substrates for RNA synthesis, enabling high-yield production of short RNA oligonucleotides with the m7GpppA cap structure.

Research has demonstrated that GpppA and m7GpppA support oligonucleotide synthesis by Gene 4 primase almost as effectively as ATP. With an appropriate template for trinucleotide RNA synthesis, the predominant product is m7GpppACC, confirming efficient incorporation and extension of the cap analog.

Key advantages of this method include:

  • One-step enzymatic reaction followed by direct online HPLC purification
  • Optimization potential through adjustments to DNA template, enzyme, and substrate concentrations
  • Scalability by performing multiple reactions in parallel (e.g., 20 × 100 μL reactions)

This approach is particularly valuable for producing sufficient quantities of m7GpppA-capped RNA for applications such as structural studies by NMR spectroscopy or X-ray crystallography.

Combined Chemical-Enzymatic Approaches

Integration of Chemical and Enzymatic Methods

A promising approach combines chemical synthesis of m7GpppA with enzymatic extension using bacteriophage T7 DNA primase. This integrated strategy is especially valuable for producing isotopically labeled capped RNA for structural studies.

The process involves:

  • Chemical synthesis of m7GpppA using methods such as phosphorothioate-based synthesis
  • Enzymatic extension of the chemically synthesized m7GpppA using Gene 4 T7 primase
  • Incorporation of isotopically labeled nucleotides (e.g., 13C,15N-labeled CTP) for selective labeling
  • Purification by ion-exchange chromatography with a linear salt gradient

Research has demonstrated impressive yields with this combined approach, achieving 75% conversion efficiency (1.5 μmol of m7GpppACC from 2 μmol of m7GpppA). The resulting products can be further processed for applications such as NMR spectroscopy or used to produce protein-cap analog complexes.

Purification and Analysis Techniques

Chromatographic Purification Methods

Several chromatographic techniques are employed for purifying m7GpppA, with ion-exchange chromatography being particularly effective. After chemical synthesis, the crude product is typically purified using anion-exchange columns, such as the Dionex Nucleopac Column PA-100, with elution achieved through a linear salt gradient (0 to 0.35 M NaCl).

For enzymatically synthesized capped oligonucleotides, purification often involves:

  • Gel electrophoresis separation on polyacrylamide gels containing urea
  • Ion-exchange chromatography for final purification
  • Preparative HPLC for isolation of ammonium salts of the final products

These purification strategies enable the isolation of high-purity m7GpppA for research applications.

Analytical Characterization

Comprehensive characterization of synthesized N7-Methyl-guanosine-5'-triphosphate-5'-adenosine diammonium typically employs multiple analytical techniques:

  • NMR spectroscopy (1H, 31P, 13C) for structural confirmation
  • High-resolution mass spectrometry (HRMS) for molecular formula verification
  • Reverse-phase HPLC for purity assessment
  • Heteronuclear multiquantum correlation (HMQC) spectroscopy for isotopically labeled derivatives

These analytical approaches ensure the identity, structural integrity, and purity of the synthesized compound, which is critical for its reliable use in research applications.

Comparative Analysis of Preparation Methods

Each preparation method for this compound offers distinct advantages and considerations that researchers should evaluate based on their specific requirements.

Table 2: Comparative Analysis of m7GpppA Preparation Methods
Method Efficiency Yield Range Purity Scale-up Potential Key Advantages Limitations
Phosphorothioate-Based Chemical Synthesis Moderate to High Not fully specified High Moderate High specificity for cap structure Complex multi-step process
Regioselective Methylation High Good yields reported >99.5% Good High regioselectivity, aqueous conditions Requires careful handling of dimethyl sulfate
Two-Step Alkylation and Coupling Moderate to High 22-62% High Moderate Flexible for various cap analogs Requires optimization for each variant
T7 DNA Primase-Based Enzymatic Synthesis High Not specifically quantified High Moderate Overcomes positional restrictions of other polymerases Requires specific template design
Gene 4 Primase Extension Very High Up to 75% conversion High Good One-step enzymatic reaction Limited to specific RNA sequences
Combined Chemical-Enzymatic Approach High 75% conversion reported High Good Synergistic benefits, suitable for isotopic labeling Complex workflow

Chemical synthesis methods generally offer more flexibility for structural modifications but may involve more complex reaction setups. The regioselective methylation approach stands out for its high purity (>99.5%) and ability to conduct reactions under aqueous conditions.

Enzymatic methods provide excellent specificity under milder conditions, making them suitable for sensitive applications. The Gene 4 primase extension approach demonstrates high conversion efficiency (up to 75%) and can produce capped RNAs with adenosine at the first position.

The combined chemical-enzymatic approach leverages the strengths of both methodologies, offering enhanced flexibility for applications such as isotopic labeling while maintaining good yields and high purity.

Chemical Reactions Analysis

Types of Reactions

N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various methylated and substituted derivatives of the original compound, which can have different biological activities and applications .

Scientific Research Applications

In Vitro RNA Transcription

One of the primary applications of N7-Methyl-guanosine-5'-triphosphate-5'-adenosine diammonium is in in vitro RNA transcription . It serves as a cap analog during RNA synthesis, enhancing the stability and translational efficiency of the produced RNA. This application is critical for generating capped RNA transcripts used in various experimental setups, including:

  • Gene expression studies
  • Vaccine development , particularly for viral pathogens like Zika virus .

Protein Synthesis Studies

The compound plays a vital role in studying protein synthesis mechanisms . It binds effectively to eukaryotic initiation factors, such as eIF4E, facilitating the assembly of translation initiation complexes. This interaction is essential for understanding how mRNA caps influence protein synthesis and can be utilized in:

  • Affinity purification techniques to isolate cap-binding proteins .
  • Investigating the structural dynamics of mRNA during translation .

Research on mRNA Decapping Enzymes

This compound is also instrumental in researching mRNA decapping enzymes . These enzymes regulate the degradation of mRNA by removing the 5' cap, thus influencing gene expression levels. Studies have shown that:

  • The compound can be hydrolyzed by decapping scavenger enzymes, which may provide insights into mRNA turnover processes .
  • Understanding these mechanisms can lead to therapeutic advancements in diseases where mRNA regulation is disrupted.

Case Study 1: Vaccine Development

A notable application of this compound was highlighted in a study focused on Zika virus characterization and vaccine development. Researchers utilized this compound to synthesize capped RNA transcripts that were crucial for evaluating immune responses .

Case Study 2: Protein Translation Mechanisms

In another study, researchers investigated the role of m7GTP in protein synthesis by analyzing its binding affinity to eIF4E. The results demonstrated that the presence of this cap analog significantly enhanced translation efficiency, providing valuable insights into eukaryotic translation initiation .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
In Vitro RNA TranscriptionEnhances stability and efficiency of synthesized RNAEssential for producing capped transcripts
Protein Synthesis StudiesFacilitates assembly of translation initiation complexesHigh affinity for eIF4E enhances translation
Research on mRNA Decapping EnzymesInvestigates regulation of mRNA degradationInsights into gene expression control
Vaccine DevelopmentUsed to create capped RNA for immune response studiesCritical for Zika virus vaccine development

Mechanism of Action

The compound exerts its effects by mimicking the natural cap structure found at the 5’ end of eukaryotic mRNA. This cap structure is essential for the stability, processing, and translation of mRNA. N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium binds to the cap-binding proteins and enhances the translation efficiency of the mRNA, leading to increased protein synthesis .

Comparison with Similar Compounds

Research Implications and Gaps

  • Antiviral Mechanisms : While m7GpppG’s RdRp inhibition is well-documented, m7GpppA diammonium’s efficacy requires direct validation .
  • RNase Resistance: The cap’s lack of protection against extracellular RNases challenges assumptions about mRNA stability, necessitating alternative stabilization strategies (e.g., nucleotide modification or lipid nanoparticles) .
  • Synthetic Optimization : Trinucleotide analogs (e.g., m7GpppApG) show superior capping efficiency, suggesting a path for improving mRNA therapeutic design .

Biological Activity

N7-Methyl-guanosine-5'-triphosphate-5'-adenosine diammonium (m7GpppA) is a significant compound in molecular biology, particularly in the context of RNA transcription and translation. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Overview of this compound

m7GpppA is a dinucleotide cap analog that mimics the 5' cap structure of eukaryotic mRNA. The compound is characterized by its molecular formula C21H35N12O17P3C_{21}H_{35}N_{12}O_{17}P_{3} and a molecular weight of 820.49 g/mol. It is primarily utilized in in vitro RNA transcription processes, facilitating the initiation and regulation of gene expression.

The primary biological activity of m7GpppA involves its role as a cap analog in RNA molecules. The 5' cap structure is crucial for:

  • Stabilization : Protects mRNA from degradation by exonucleases.
  • Translation Initiation : Enhances the binding affinity of translation initiation factors, particularly eIF4E, which recognizes the cap structure to initiate protein synthesis.
  • Splicing and Export : Involved in splicing processes and nuclear export of mRNA.

Research indicates that the presence of the m7G cap significantly increases translational efficiency and affects ribosome binding dynamics. Studies have shown that m7GpppA can influence the interaction between eIF4E and mRNA, promoting better translation outcomes compared to non-capped RNA .

In Vitro Studies

  • Transcription Efficiency : m7GpppA has been shown to enhance transcription rates in vitro. For instance, when incorporated into RNA transcripts, it improves the recruitment of RNA polymerases and other transcription factors .
  • Impact on Translation : A study demonstrated that m7GpppA increases the efficiency of translation initiation by stabilizing the interaction between mRNA and ribosomal components . This was evidenced by enhanced protein synthesis rates in cell-free systems.
  • Structural Insights : Crystallographic studies revealed how eIF4E binds to m7GpppA, providing insights into the conformational changes that facilitate translation initiation . The structural flexibility observed in eIF4E when bound to different cap analogs suggests that modifications to the cap can influence translational control mechanisms.

Case Study 1: Zika Virus Research

In a study focused on Zika virus characterization, m7GpppA was utilized as part of a methodology to analyze viral RNA structures and their interactions with host translation machinery. This application highlighted the compound's utility beyond basic transcription studies, extending into virology and infectious disease research .

Case Study 2: Cancer Research

Another investigation explored the use of m7GpppA in cancer research, where it was employed to synthesize modified mRNAs for therapeutic applications. The study found that using cap analogs like m7GpppA could enhance the stability and translational efficiency of therapeutic mRNAs designed for cancer treatment .

Data Summary

The following table summarizes key characteristics and findings related to m7GpppA:

Property/Study AspectDetails
Molecular FormulaC21H35N12O17P3C_{21}H_{35}N_{12}O_{17}P_{3}
Molecular Weight820.49 g/mol
RoleDinucleotide cap analog
ApplicationsIn vitro RNA transcription, therapeutic mRNA synthesis
Key FindingsEnhances transcription efficiency; stabilizes translation initiation; influences ribosomal interactions

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